Lead(II) sulfide

Overview

Description

Lead(II) sulfide (PbS) is a semiconductor material with a cubic crystal structure analogous to sodium chloride (NaCl), characterized by its high dielectric constant and narrow bandgap (~0.37 eV at 300 K) . It occurs naturally as the mineral galena, the primary ore for lead extraction, and has been historically significant in semiconductor technology due to its early use in infrared (IR) detectors . PbS exhibits low electrical conductivity in its pure form but demonstrates tunable optoelectronic properties when nanostructured, enabling applications in photovoltaics, photocatalysis, and sensors .

Key chemical properties include its reactivity with strong acids (e.g., nitric acid) to form lead(II) nitrate and sulfur dioxide, and its precipitation as a black solid when sulfide ions react with lead salts like Pb(NO₃)₂ . PbS is toxic, requiring careful handling to avoid inhalation or ingestion, though its bioavailability is lower than other lead compounds such as lead acetate or oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead(II) sulfide can be synthesized through several methods:

- One common method involves the reaction of hydrogen sulfide gas with a lead(II) salt solution, such as lead(II) nitrate:

Precipitation Reaction: H2S+Pb(NO3)2→PbS+2HNO3

Another method is the direct combination of lead and sulfur at high temperatures:Direct Combination: Pb+S→PbS

Industrial Production Methods: In industrial settings, this compound is primarily obtained from the smelting of galena ore. The process involves two main steps:

- Galena is roasted in the presence of oxygen to form lead(II) oxide and sulfur dioxide:

Roasting: 2PbS+3O2→2PbO+2SO2

The lead(II) oxide is then reduced with carbon to produce metallic lead:Reduction: PbO+C→Pb+CO

Types of Reactions:

Oxidation: this compound can be oxidized to lead(II) oxide and sulfur dioxide when heated in the presence of oxygen.

Reduction: It can be reduced to metallic lead using carbon as a reducing agent.

Substitution: this compound can react with acids to form lead(II) salts and hydrogen sulfide gas.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen (O₂) is commonly used for oxidation reactions.

Reducing Agents: Carbon © is used for reduction reactions.

Acids: Hydrochloric acid (HCl) and nitric acid (HNO₃) are used in substitution reactions.

Major Products:

Oxidation: Lead(II) oxide (PbO) and sulfur dioxide (SO₂).

Reduction: Metallic lead (Pb) and carbon monoxide (CO).

Substitution: Lead(II) salts (e.g., lead(II) chloride) and hydrogen sulfide (H₂S).

Scientific Research Applications

Semiconductor Applications

1.1 Photovoltaic Cells

PbS is widely utilized in the development of solar cells , particularly in thin-film technologies. Its ability to absorb infrared light makes it suitable for infrared detectors and photovoltaic devices . Recent studies have demonstrated that PbS quantum dots can enhance the efficiency of solar cells by improving light absorption and charge carrier dynamics .

1.2 Photodetectors

The semiconductor nature of PbS allows it to function effectively in photodetectors , particularly in the infrared spectrum. These devices are critical for applications in night vision and thermal imaging systems .

1.3 Light-Emitting Diodes (LEDs)

PbS is also explored for use in LEDs , where its optoelectronic properties can be harnessed to create devices that emit light at specific wavelengths .

Environmental Applications

2.1 Photocatalysis

Recent research has highlighted the potential of PbS nanoparticles in photocatalytic applications . For instance, HDA-capped PbS nanoparticles have shown effectiveness in degrading organic dyes, such as methylene blue, under UV light exposure, achieving degradation rates between 28.3% to 60% . This property positions PbS as a promising candidate for wastewater treatment solutions.

2.2 Gas Sensors

Due to its sensitivity to various gases, PbS is employed in the development of gas sensors . These sensors can detect toxic gases at low concentrations, making them essential for environmental monitoring and safety applications .

Energy Storage Devices

PbS has been investigated for use in supercapacitors and batteries due to its electrochemical properties. The material's high surface area and conductivity contribute to improved energy storage capabilities, which are crucial for developing efficient energy systems .

Nanostructured Applications

The synthesis of PbS in nanostructured forms, such as quantum dots or nanosheets, has opened new avenues for research and application:

- Quantum Dots: PbS quantum dots exhibit size-dependent optical properties that can be tuned for specific applications in displays and sensors .

- Nanosheets: These structures have shown promise in enhancing dielectric properties, making them suitable for capacitive energy storage devices .

Industrial Applications

This compound finds utility in various industrial processes:

- Catalysis: It serves as a catalyst in petroleum refining processes, specifically for the removal of mercaptans from petroleum distillates .

- High-Temperature Lubricants: PbS is used as a lubricant additive due to its stability at elevated temperatures .

Case Study 1: Photocatalytic Degradation

A study investigated the photocatalytic activity of this compound nanoparticles synthesized from lead(II) thiosemicarbazone complexes. The results indicated significant degradation of methylene blue dye under UV light, showcasing the potential of PbS in environmental remediation efforts .

Case Study 2: Solar Cell Efficiency

Research on PbS quantum dot solar cells demonstrated enhanced power conversion efficiencies compared to traditional silicon-based cells. The incorporation of bifunctional linker molecules improved the binding strength and overall performance of these solar cells, leading to advancements in renewable energy technologies .

Mechanism of Action

Lead(II) sulfide exerts its effects primarily through its semiconducting properties. It can absorb and emit infrared radiation, making it useful in photodetectors and other optoelectronic devices. The compound’s interaction with light involves the excitation of electrons from the valence band to the conduction band, which generates an electrical signal .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural and Electronic Comparison of PbS with Selected Metal Sulfides

Key Observations :

- Crystal Structure: PbS, PbSe, and PbTe share the cubic NaCl structure, enabling similar synthesis routes (e.g., hot-injection for nanocrystals) . In contrast, CdS and ZnS adopt wurtzite or zinc blende structures, requiring higher-temperature synthesis .

- Bandgap : PbS’s narrow bandgap allows IR absorption up to ~3,300 nm, outperforming wider-bandgap sulfides like CdS (visible light) and ZnS (UV) .

- Dielectric Constant : PbS’s high dielectric constant (~17.3) results in slower charge-carrier mobility compared to Si or HgCdTe, limiting its use in high-speed detectors .

Key Observations :

- PbS nanoparticles are often synthesized via solvothermal decomposition of lead(II) dithiocarbamate complexes, with capping agents like oleylamine controlling shape and size .

- CdS and CuS typically use simpler precursors (e.g., metal salts with sulfur sources) but require stabilizing agents to prevent aggregation .

Chemical Reactivity and Environmental Impact

- Acid Reactivity: PbS reacts with HNO₃ to release toxic SO₂, whereas SnS (tin(II) sulfide) forms non-toxic Sn²⁺ ions in acidic conditions .

- Environmental Mobility : PbS’s solubility increases in acidic environments, posing risks in acid-rain-affected ecosystems. In contrast, ZnS remains relatively inert under similar conditions .

- Toxicity : PbS exhibits lower bioavailability than soluble lead compounds (e.g., Pb(CH₃COO)₂), but chronic exposure still poses health risks .

Table 3: Application-Specific Performance Metrics

Key Observations :

- PbS-based detectors are cost-effective for mid-IR applications but are outperformed by HgCdTe in high-speed imaging .

Biological Activity

Lead(II) sulfide (PbS) is a compound that has garnered attention due to its unique properties and biological implications. This article provides a detailed examination of the biological activity of PbS, focusing on its interactions with biological systems, potential toxicity, and applications in biomedical fields.

This compound is an inorganic compound characterized by its black solid form and semiconductor properties. Its structure consists of lead ions (Pb²⁺) and sulfide ions (S²⁻), forming a crystalline lattice that contributes to its unique physical and chemical properties. The compound has a relatively low solubility in water, which influences its bioavailability and interactions with living organisms.

Toxicity and Bioaccumulation

Lead compounds, including PbS, are known for their toxicity, particularly in mammals. Lead exposure can lead to various health issues, including neurological damage, developmental delays in children, and renal impairment. Studies have shown that PbS can accumulate in biological tissues, with significant concentrations found in the liver, kidney, spleen, and brain . The mechanism of toxicity is primarily attributed to lead's ability to interfere with enzymatic processes and disrupt cellular functions.

- Case Study : A study on rats demonstrated that exposure to PbS resulted in elevated lead levels in the liver and kidneys, highlighting the compound's potential for bioaccumulation and systemic toxicity .

Effects on Microbial Activity

Research indicates that PbS can influence microbial communities, particularly sulfate-reducing bacteria (SRB). These bacteria play a crucial role in biogeochemical cycles and can be affected by heavy metal exposure. For instance, one study found that while low concentrations of lead stimulated the growth of certain SRB species, higher concentrations led to significant growth inhibition . This duality suggests that PbS may have both stimulatory and inhibitory effects depending on concentration levels.

- Table 1: Effects of Lead(II) on Sulfate-Reducing Bacteria

| Concentration of Pb(II) | Effect on SRB Growth |

|---|---|

| 0 mg/L | Control (normal growth) |

| 3 mg/L | 50% inhibition |

| 100 mg/L | Significant inhibition |

Biomedical Applications

Despite its toxicity, PbS has potential applications in the biomedical field due to its semiconductor properties. Research has explored the use of lead sulfide quantum dots in imaging and drug delivery systems. These nanoparticles can be engineered for specific applications in targeted therapy due to their size-dependent optical properties.

- Case Study : A recent study highlighted the synthesis of high-quality PbS nanoparticles for photocatalytic applications, demonstrating their potential for use in drug delivery systems where controlled release is essential .

Environmental Considerations

The environmental impact of PbS is significant due to its toxicity and persistence in ecosystems. Bioremediation strategies utilizing SRB have been proposed to mitigate lead contamination in soils and water bodies. These bacteria can facilitate the precipitation of lead as insoluble sulfides, thereby reducing bioavailability.

Chemical Reactions Analysis

Reactions with Acids

PbS reacts with acids under different conditions, forming distinct products:

Hydrochloric Acid (HCl)

-

Dilute HCl : Produces lead(II) chloride and hydrogen sulfide gas:

\text{PbS (s)} + 2\text{HCl (aq)} \rightarrow \text{PbCl}_2\text{(s)} + \text{H}_2\text{S (g)} $$ The reaction proceeds slowly due to PbS’s low solubility (124 mg/L at 20°C)[12][8]. -

Concentrated HCl : Dissolves PbS to form a chloroplumbate complex:

\text{PbS (s)} + 4\text{HCl (aq)} \rightarrow \text{H}_2[\text{PbCl}_4]\text{(aq)} + \text{H}_2\text{S (g)} $$ [4].

Nitric Acid (HNO₃)

-

Dilute HNO₃ : Oxidizes sulfide to elemental sulfur:

\text{PbS (s)} + 2\text{HNO}_3\text{(aq)} \rightarrow \text{Pb(NO}_3\text{)}_2\text{(aq)} + \text{S (s)} + \text{H}_2\text{O (l)} $$ [8]. -

Concentrated HNO₃ : Forms lead(II) sulfate and nitrous acid:

\text{PbS (s)} + 4\text{HNO}_3\text{(aq)} \rightarrow \text{PbSO}_4\text{(s)} + 4\text{HNO}_2\text{(aq)} $$ [8].

Oxidation Reactions

PbS undergoes oxidation under varying conditions:

Combustion in Air

Roasting PbS in oxygen produces lead(II) oxide and sulfur dioxide, critical in lead extraction:

2\text{PbS (s)} + 3\text{O}_2\text{(g)} \rightarrow 2\text{PbO (s)} + 2\text{SO}_2\text{(g)} $$ Subsequent reduction with carbon yields metallic lead:

\text{PbO (s)} + \text{C (s)} \rightarrow \text{Pb (l)} + \text{CO (g)} $$ .

Hydrogen Peroxide (H₂O₂)

PbS reacts with H₂O₂ in an acid-base redox reaction, forming lead(II) sulfate:

\text{PbS (s)} + 4\text{H}_2\text{O}_2\text{(aq)} \rightarrow \text{PbSO}_4\text{(s)} + 4\text{H}_2\text{O (l)} $$ Here, H₂O₂ acts as the oxidizing agent[5]. --- ## 3. [Reactions with Halogens ](pplx://action/followup) PbS reacts vigorously with halogens: | Halogen | Reaction | Product | |---------|-----------------------------------|---------------------| | F₂ | $$\text{PbS} + \text{F}_2 \rightarrow \text{PbF}_2 + \text{S} $$ | Lead(II) fluoride | | Cl₂ | $$\text{PbS} + \text{Cl}_2 \rightarrow \text{PbCl}_2 + \text{S} $$ | Lead(II) chloride | These reactions occur at room temperature (F₂) or upon heating (Cl₂)[4][11]. --- ## 4. [Thermal Decomposition ](pplx://action/followup) At high temperatures (>1,118°C), PbS decomposes:

\text{PbS (s)} \rightarrow \text{Pb (l)} + \tfrac{1}{8}\text{S}_8\text{(g)} $$

This process is utilized in metallurgical extraction .

Reactions with Sulfur and Sulfates

-

Sulfur : Heating Pb with sulfur regenerates PbS:

\text{Pb (s)} + \text{S (s)} \rightarrow \text{PbS (s)} $$ [4]. -

Sulfates : Pb²⁺ ions precipitate with sulfate under neutral/acidic conditions:

\text{Pb}^{2+}\text{(aq)} + \text{SO}_4^{2-}\text{(aq)} \rightarrow \text{PbSO}_4\text{(s)} $$ [4].

Reactions with Bases

PbS dissolves in cold alkalis, forming plumbite complexes:

\text{PbS (s)} + 2\text{OH}^-\text{(aq)} \rightarrow [\text{Pb(OH)}_2]^{2-}\text{(aq)} + \text{S}^{2-}\text{(aq)} $$ [4]. --- ## 7. [Applications in Nanoparticle Synthesis ](pplx://action/followup) PbS nanoparticles (8–12 nm) synthesized via wet chemical routes exhibit semiconductor properties, with applications in solar cells and infrared detectors[7][2]. Reactions often involve lead thiosemicarbazone complexes:

\text{Pb(L)}_2 + \text{HDA} \xrightarrow{190-270^\circ \text{C}} \text{PbS NPs} $$

where L = organic ligands (e.g., fluoroaniline) .

Q & A

Basic Research Questions

Q. What are the fundamental chemical and physical properties of PbS critical for experimental design?

PbS exhibits a cubic crystal structure (space group Fm3m) with a lattice constant of 5.936 Å. Key properties include:

Q. How can PbS be synthesized for laboratory-scale research?

A common method involves precipitation:

- Reaction :

Pb(NO₃)₂ + H₂S → PbS↓ + 2HNO₃ - Protocol :

Dissolve Pb(NO₃)₂ in deionized water.

Bubble H₂S gas through the solution until saturation.

Centrifuge the black precipitate and wash with ethanol to remove impurities.

Monitor reaction kinetics by tracking mass changes over time (e.g., 0–20 sec intervals) and calculate rates using molar conversions (239.27 g/mol) .

Q. What safety protocols are essential for handling PbS?

While PbS is relatively stable, pyrolysis (e.g., during smelting) releases toxic Pb fumes and SO₂. Mitigation strategies include:

- Using fume hoods for synthesis.

- Storing PbS in airtight containers.

- Disposing of waste via EPA-approved heavy-metal protocols. Refer to GHS hazard codes H302 (harmful if swallowed) and H410 (toxic to aquatic life) for risk assessments .

Advanced Research Questions

Q. How should researchers resolve contradictions in PbS experimental data (e.g., inconsistent bandgap measurements)?

- Error Source Analysis :

- Subsampling Errors : Use incremental sampling (≥7 increments) to minimize heterogeneity .

- Instrument Calibration : Validate UV-Vis/NIR spectrometers with standard references (e.g., Si or GaAs).

Q. What methodologies optimize PbS synthesis for specific applications (e.g., photovoltaics)?

- Parameter Optimization :

| Variable | Optimal Range | Effect on PbS Quality |

|---|---|---|

| Temperature | 200–250°C | Controls crystallite size |

| H₂S Flow Rate | 200–500 mL/min | Reduces agglomeration |

| Reaction Time | 10–30 min | Balances yield vs. purity |

- Example : For solar cell applications, synthesize PbS quantum dots (3–5 nm) using oleic acid as a capping agent to enhance stability .

Q. How can advanced characterization techniques resolve PbS structural ambiguities?

- XRD : Confirm cubic phase purity (peak matching at 2θ = 26°, 30°, 43°).

- TEM/HRTEM : Image lattice fringes (d-spacing = 0.297 nm for (200) planes).

- XPS : Detect surface oxidation (Pb⁰ peaks at 136–138 eV indicate degradation). Always cross-validate with Raman spectroscopy (LO phonon mode at ~210 cm⁻¹) .

Q. What statistical approaches are recommended for analyzing PbS reaction kinetics?

- Rate Calculation :

| Time Interval (s) | ∆Mass (g) | Rate (mol/s) |

|---|---|---|

| 0–5 | 2.8 | 0.00234 |

| 5–10 | 3.3 | 0.00276 |

- Model Fitting : Use pseudo-first-order kinetics if [H₂S] is in excess. Report confidence intervals (95%) for rate constants .

Q. How can reproducibility challenges in PbS nanoparticle synthesis be addressed?

- Documentation : Publish full protocols in supplementary materials, including:

- Precursor concentrations (exact molarity).

- Stirring speed (RPM) and gas dispersion methods.

- Centrifugation parameters (time, g-force).

- Collaborative Validation : Share samples with independent labs for XRD/EDS replication .

Q. What interdisciplinary methodologies apply to PbS research (e.g., environmental vs. materials science)?

- Environmental Toxicity : Use ICP-MS to quantify Pb²⁺ leaching in simulated rainwater (pH 5–6).

- Energy Applications : Employ transient absorption spectroscopy to study charge carrier lifetimes in PbS-TiO₂ composites. Cross-reference results with computational models (DFT for band structure predictions) .

Properties

IUPAC Name |

sulfanylidenelead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pb.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAUINMIESBTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

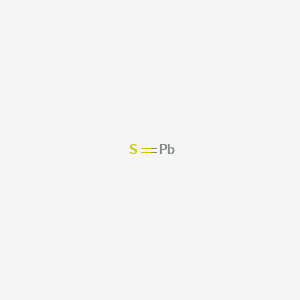

Canonical SMILES |

S=[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbS | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | lead(II) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12179-39-4 (galena), 39377-56-5 (cpd with unspecified lead sulfide), 7783-06-4 (Parent) | |

| Record name | Lead sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

239 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead sulfide appears as black to silvery powdery or crystalline solid. Sinks in water. (USCG, 1999), Metallic black crystals; [HSDB] Slightly soluble in water (0.86 mg/L at 13 deg C); [ATSDR ToxProfiles] | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2337.8 °F at 760 mmHg (USCG, 1999), 1281 °C (sublimes) | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.01244 g/100 mL water at 20 °C, Insoluble in water, Soluble in acid, Soluble in nitric acid, hot, dilute hydrochloric acid, Insoluble in alcohol, potassium hydroxide | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.5 at 68 °F (USCG, 1999) - Denser than water; will sink, 7.60 g/cu cm | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 Pa at 656 °C; 10 Pa at 741 °C; 100 Pa at 838 °C; 1kPa at 953 °C; 10 kPa at 1088 °C; 100 kPa at 1280 °C | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silvery, metallic crystals or black powder, Metallic black cubic crystals | |

CAS No. |

1314-87-0, 12179-39-4 | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead sulfide (PbS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galena (PbS) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012179394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead sulfide (PbS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2037.2 °F (USCG, 1999), 1113 °C | |

| Record name | LEAD SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3748 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) Sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.